REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:17][OH:18])[CH2:4][CH2:5][N:6]1[CH:14]=[N:13][C:12]2[C:11](=[O:15])[NH:10][C:9]([NH2:16])=[N:8][C:7]1=2.C1(N=C=NC2CCCCC2)CCCCC1.[CH:34]([OH:36])=O.CN(C)[CH:39]=[O:40]>CN(C)C1C=CN=CC=1>[CH:39]([O:1][CH2:2][CH:3]([CH2:17][O:18][CH:34]=[O:36])[CH2:4][CH2:5][N:6]1[CH:14]=[N:13][C:12]2[C:11](=[O:15])[NH:10][C:9]([NH2:16])=[N:8][C:7]1=2)=[O:40]
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Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
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OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO
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Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
0.17 mL
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Type
|
reactant
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Smiles
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C(=O)O
|
Name
|
|
Quantity
|
5 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
20 mg
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred for 40 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched by addition of methanol (1 ml)
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Type
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FILTRATION
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Details
|
The solution was filtered
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Type
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CUSTOM
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Details
|
the solvent removed
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 4:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
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Smiles
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C(=O)OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)COC=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |